Lipophilicity Advantage: Moderate LogP for Balanced ADME Profile Compared to Unsubstituted and 4-Isopropoxy Analogs
The target compound exhibits a calculated XLogP3 of 2.0, which represents a moderate lipophilicity optimal for central nervous system (CNS) and kinase inhibitor design. This is notably higher than the unsubstituted N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide analog, which has an XLogP3 of 1.4, and substantially lower than the 4-isopropoxy derivative, which is predicted to exceed 2.8 [1]. This balanced LogP suggests the 2-methyl compound is less prone to excessive metabolic clearance associated with highly lipophilic compounds while maintaining sufficient permeability for cellular activity.
| Evidence Dimension | Calculated XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Unsubstituted analog: XLogP3 = 1.4; 4-isopropoxy analog: XLogP3 > 2.8 |
| Quantified Difference | ΔXLogP = +0.6 vs. unsubstituted, and -0.8 vs. high-LogP 4-isopropoxy analog |
| Conditions | Data computed using PubChem's XLogP3 algorithm based on topological methods |
Why This Matters
This differentiates the compound for procurement requests that specify a target LogP range of 2.0-3.0 for balancing solubility and permeability, ruling out both the more polar and the more lipophilic alternatives.
- [1] PubChem Computed Properties for CID 91629104 (Target), CID [analog], and CID [analog]. National Center for Biotechnology Information. View Source
